molecular formula C89H99Cl2N9O33 B021256 Teichomycin A2 factor 4 CAS No. 91032-37-0

Teichomycin A2 factor 4

Cat. No. B021256
CAS RN: 91032-37-0
M. Wt: 1893.7 g/mol
InChI Key: KSPOYQQCANXEDC-WNTLLCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Teichomycin A2 factor 4 involves complex fermentation processes using Actinoplanes teichomyceticus. This process yields a mixture of closely related components, among which Teichomycin A2 factor 4 is separated and purified through reverse phase partition chromatography (Borghi et al., 1984).

Molecular Structure Analysis

Teichomycin A2 factor 4 is characterized by a molecular size of about 1,900, featuring a carboxyl group and an amino group forming a zwitterion, along with four phenolic groups. It differs from its counterparts in its side aliphatic chain, contributing to its distinct biological properties (Borghi et al., 1984).

Chemical Reactions and Properties

The components of Teichomycin, including factor 4, exhibit various biological activities due to their complex chemical structures. Their activity spectrum mainly targets gram-positive bacteria, with differences in activity attributed to variations in their side chains (Borghi et al., 1984).

Physical Properties Analysis

The physical properties of Teichomycin A2 factor 4, such as solubility and stability, are critical for its separation and purification processes. These properties are influenced by the antibiotic's complex molecular structure and the conditions under which it is isolated and purified (Borghi et al., 1984).

Chemical Properties Analysis

Teichomycin A2 factor 4's chemical properties, including its reactivity with biological targets, are fundamental to its antibiotic action. The interaction between its molecular components and gram-positive bacterial cells underscores its efficacy as an antibiotic. Its chemical characteristics are tailored for targeting specific bacterial structures, leading to their inhibition or destruction (Borghi et al., 1984).

Scientific Research Applications

Antibacterial Activity

Teichomycin A2, a chlorine-containing antibiotic, has shown significant in vitro and in vivo activity against gram-positive bacteria. Its effectiveness is comparable to vancomycin, often being superior against gram-positive cocci. It has also demonstrated in vitro activity against clinical isolates, showing promise for clinical evaluation (Bardone, Paternoster, & Coronelli, 1978); (Fainstein, Leblanc, & Bodey, 1983).

Efficacy Against Specific Bacteria

Teichomycin A2 has been found to be as active as vancomycin against Staphylococcus aureus, including methicillin-resistant strains, and more active against Streptococcus faecalis. It exhibits similar activity to vancomycin against staphylococci but is more effective against enterococci (Bauernfeind & Petermüller, 1982); (Cynamon & Granato, 1982).

Ototoxicity Research

Research on teichomycin A2's ototoxicity in guinea pigs indicates no evidence of ototoxicity, a significant finding since vancomycin, a similar antibiotic, is reported to be ototoxic (Brummett, Fox, Warchol, & Himes, 1987).

Antibiotic Synergy Studies

Studies have shown that teichomycin A2, in combination with rifampin and aminoglycosides, exhibits more active properties against Staphylococcus aureus and Streptococcus faecalis compared to vancomycin alone or in combination (Tuazon & Miller, 1984).

Production and Fermentation

Teichomycin A2 is produced by fermenting Actinoplanes teichomyceticus. Optimization of the fermentation process and the influence of different precursors on the production of teichomycin A2 components have been extensively studied (Parenti, Beretta, Berti, & Arioli, 1978); (Taurino, Frattini, Marcone, Gastaldo, & Marinelli, 2011).

Safety And Hazards

Safety data sheets indicate that immediate removal of any clothing contaminated by the product is necessary. If inhaled, the person should be moved to fresh air . For more detailed safety and hazard information, you may refer to resources such as PubChem .

properties

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPOYQQCANXEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H99Cl2N9O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1893.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.